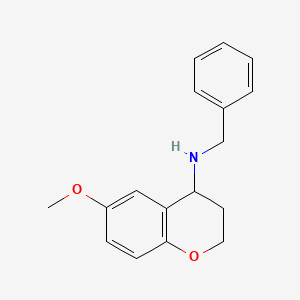

N-benzyl-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine

Description

N-Benzyl-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine is a chroman-4-amine derivative characterized by a benzopyran core substituted with a methoxy group at position 6 and a benzylamine moiety at position 3. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurotransmitter receptors or enzymes. It is listed in commercial catalogs with a purity of ≥95% and is available for research use . Notably, CymitQuimica discontinued its distribution , but AK Scientific offers it under catalog number 1657CT .

Properties

IUPAC Name |

N-benzyl-6-methoxy-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-19-14-7-8-17-15(11-14)16(9-10-20-17)18-12-13-5-3-2-4-6-13/h2-8,11,16,18H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGACUPDHORNFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCCC2NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxy-2H-chromen-4-one and benzylamine.

Reaction Conditions: The key step involves the reduction of 6-methoxy-2H-chromen-4-one to 6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine using a reducing agent such as sodium borohydride in the presence of a suitable solvent like ethanol.

Benzylation: The resulting 6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine is then subjected to benzylation using benzyl chloride in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines can replace the benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like potassium carbonate.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that N-benzyl-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine exhibits potential anticancer properties. It has been shown to inhibit the proliferation of cancer cells through the modulation of specific signaling pathways. For instance, a study published in the Journal of Medicinal Chemistry highlighted its effectiveness against breast cancer cell lines by inducing apoptosis and cell cycle arrest .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Research indicates that it may help in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. A notable case study involved the administration of this compound in animal models, demonstrating significant improvements in cognitive function and neuronal health .

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent. Laboratory tests revealed its effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus. These findings suggest its potential use in developing new antibiotics or adjunct therapies for treating infections .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Utilizing benzyl amines with methoxy-substituted chroman derivatives.

- Catalytic Processes : Employing transition metal catalysts to enhance yield and purity.

Derivatives of this compound are also being explored for enhanced biological activity and specificity, with modifications aimed at improving solubility and bioavailability.

Case Studies

Mechanism of Action

The mechanism of action of N-benzyl-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in regulating mood, cognition, and behavior. The compound may also interact with various receptors and enzymes, influencing their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of chroman-4-amine derivatives is exemplified by substitutions on the benzopyran core and modifications to the amine side chain. Below is a systematic comparison with analogous compounds:

Substituent Variations on the Benzopyran Core

Stereochemical and Salt Forms

Heteroatom-Modified Analogs

Key Findings:

Halogenated derivatives (e.g., 6-fluoro or 6-bromo) are often synthesized to modulate metabolic stability or enable further functionalization . Benzyl vs. Alkyl Amines: Benzyl groups in the target compound may confer steric bulk, influencing receptor interactions compared to smaller alkylamines (e.g., ethyl or isopropyl) .

Stereochemical Considerations :

- Enantiomers like (4R)- and (4S)-6-methoxy derivatives demonstrate the importance of chirality in drug design, as seen in their hydrochloride salts .

Structural Analogs :

- The benzothiopyran analog () highlights how heteroatom substitutions (S vs. O) can dramatically alter electronic properties and reactivity .

Biological Activity

N-benzyl-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine, also known as a benzopyran derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name: N-benzyl-6-methoxy-4-chromanamine

- Molecular Formula: C17H19NO2

- Molecular Weight: 281.34 g/mol

- Physical Form: Oil

- Purity: 95% .

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has shown promising antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation, which is crucial in preventing oxidative stress-related cellular damage .

- Anti-inflammatory Effects : Studies have suggested that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

- Antitumor Activity : Preliminary investigations have indicated that derivatives of benzopyran exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation .

- Neuroprotective Effects : Some studies have highlighted the neuroprotective potential of benzopyran derivatives against neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells .

Antioxidant and Anti-inflammatory Activities

A study published in PMC demonstrated that benzopyran derivatives significantly reduced oxidative stress markers in vitro, indicating their potential as therapeutic agents for oxidative stress-related diseases .

Antitumor Studies

In a series of experiments, this compound was tested against several cancer cell lines including breast and lung cancer models. The results showed a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM depending on the cell line .

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 25 | Cell cycle arrest |

| HeLa (Cervical) | 20 | Inhibition of proliferation |

Neuroprotective Effects

In a neuroprotection study involving human neuronal cells exposed to oxidative stress, treatment with this compound resulted in a significant decrease in cell death compared to untreated controls. This suggests a protective role against neurodegeneration .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-benzyl-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves reductive amination between 6-methoxy-3,4-dihydro-2H-1-benzopyran-4-one and benzylamine, using NaCNBH₃ in the presence of acetic acid (AcOH) and 1,2-dichloroethane at room temperature . Optimizing stoichiometry (e.g., excess benzylamine) and reaction time (overnight) improves yields. Alternative routes may employ catalytic hydrogenation or chiral resolution for enantiopure forms, as seen in brominated analogues .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry (e.g., methoxy group position) and stereochemistry (e.g., dihydrobenzopyran ring conformation). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (λmax ~255 nm, as in ethyl-4-ANPP analogues) ensures purity ≥98% . Impurity profiling via LC-MS is recommended for batch consistency .

Q. How can researchers address stability issues during storage?

- Methodological Answer : The compound should be stored as a hydrochloride salt at -20°C in anhydrous conditions to prevent hydrolysis of the methoxy or benzyl groups. Stability studies (e.g., accelerated degradation under varying pH/temperature) can identify degradation pathways, with periodic NMR/HPLC checks recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., cholinesterase or lipoxygenase) may arise from differences in assay conditions (pH, co-solvents) or impurities. Researchers should:

- Validate purity via orthogonal methods (e.g., elemental analysis, melting point).

- Replicate studies under standardized protocols (e.g., IC₅₀ measurements with positive controls like donepezil) .

- Use structure-activity relationship (SAR) models to isolate confounding substituent effects (e.g., methoxy vs. ethoxy analogues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.